

# physicochemical properties of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride

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## Compound of Interest

Compound Name: 1-(Benzo[b]thiophen-4-yl)piperazine

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An In-depth Technical Guide to the Physicochemical Properties of **1-(Benzo[b]thiophen-4-yl)piperazine** hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(Benzo[b]thiophen-4-yl)piperazine** hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.<sup>[1]</sup> It is primarily recognized as a key intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic agent used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Understanding the physicochemical properties of this intermediate is crucial for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its known physicochemical characteristics, supported by experimental methodologies and relevant biological context.

## Physicochemical Properties

The fundamental physical and chemical properties of **1-(Benzo[b]thiophen-4-yl)piperazine** hydrochloride are summarized below. These parameters are essential for predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>15</sub> ClN <sub>2</sub> S	[4][5]
Molecular Weight	254.78 g/mol	[4][6]
Physical Form	Solid	[6][7]
Color	White	[6]
Melting Point	>250°C (with decomposition)	[6]
Boiling Point	394.4 ± 22.0 °C (Predicted for free base)	
Solubility	DMSO (Slightly, Heated), Methanol (Very Slightly)	[6]
LogP (Computed)	2.73	[4]
Topological Polar Surface Area (TPSA)	15.27 Å <sup>2</sup>	[4]
pKa	Not experimentally determined. Piperazine, the core structure, has pKa values of 9.73 and 5.35 at 298K.	[8]
Purity	Commercially available at ≥97-98%. Can be synthesized to ≥99% purity.	[1][4][7]

## Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific data. The following sections describe the protocols for the synthesis and characterization of this compound.

### Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride

This protocol is based on a documented palladium-catalyzed coupling reaction.[6]

## Materials:

- 4-Chlorobenzo[b]thiophene
- Piperazine
- Palladium acetate (II)
- Tri-tert-butylphosphonium tetraphenylborate
- Sodium tert-butoxide
- Xylene
- Activated carbon
- Concentrated hydrochloric acid

## Procedure:

- A reaction vessel is charged with 4-chlorobenzo[b]thiophene (5.00 g), piperazine (5.11 g), palladium acetate (II) (2.7 mg), tri-tert-butylphosphonium tetraphenylborate (6.2 mg), sodium tert-butoxide (8.548 g), and xylene (70 ml).[\[6\]](#)
- The mixture is stirred at a temperature of 120 to 130°C for 5 hours.[\[6\]](#)
- After the reaction is complete, the mixture is cooled to room temperature. Water is added to the vessel, and the organic and aqueous layers are separated.[\[6\]](#)
- The xylene layer is washed sequentially with water and then with a saline solution.[\[6\]](#)
- Activated carbon is added to the organic layer, and the mixture is stirred for 30 minutes at room temperature to decolorize.[\[6\]](#)
- The mixture is filtered to remove the activated carbon. Concentrated hydrochloric acid is then added to the filtrate.[\[6\]](#)

- The resulting mixture is stirred at room temperature for 30 minutes to facilitate the precipitation of the hydrochloride salt.[6]
- The precipitated crystals are collected by filtration and dried to yield the final product, **1-(Benzo[b]thiophen-4-yl)piperazine** hydrochloride.[6]

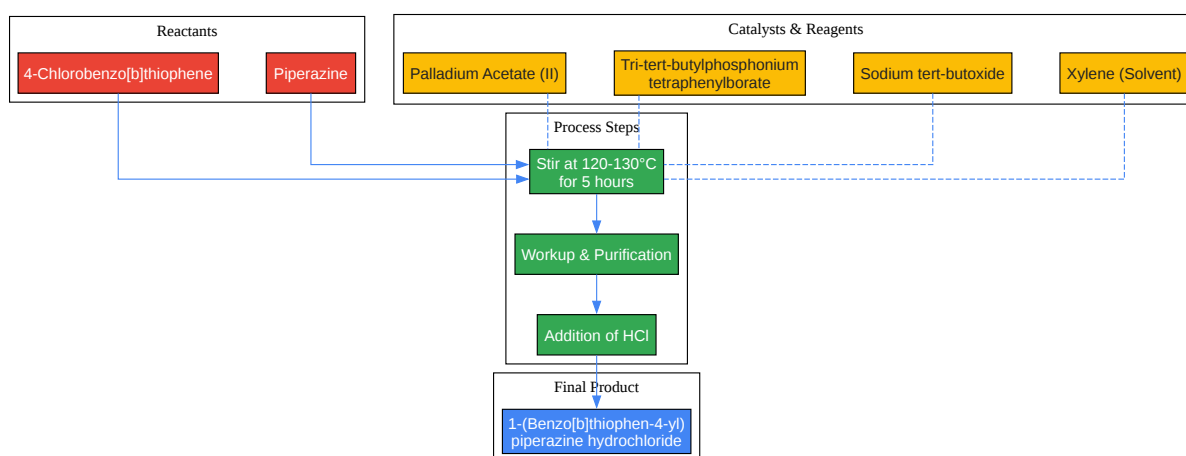
## Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Objective: To confirm the chemical structure of the synthesized compound.
  - Methodology: The  $^1\text{H}$ -NMR spectrum is recorded in a suitable deuterated solvent, such as DMSO- $d_6$ .
  - Reported Data ( $^1\text{H}$ -NMR in DMSO- $d_6$ ):  $\delta$  ppm; 3.30 (4H, broad singlet), 3.61 (4H, broad singlet), 6.97 (1H, doublet,  $J = 7.8$  Hz), 7.32 (1H, broad double doublet,  $J = 8.4, 7.8$  Hz), 7.53 (1H, doublet,  $J = 5.6$  Hz), 7.70 (1H, doublet,  $J = 8.4$  Hz), 7.76 (1H, doublet,  $J = 5.6$  Hz), 9.37 (1H, broad singlet).[6]
- Melting Point Determination:
  - Objective: To determine the temperature at which the solid compound transitions to a liquid, which serves as an indicator of purity.
  - Methodology (General): A small, dry sample of the crystalline powder is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the point at which the substance begins to melt to when it becomes completely liquid is recorded. For this compound, decomposition is observed at higher temperatures.[6]
- High-Performance Liquid Chromatography (HPLC):
  - Objective: To determine the purity of the compound.
  - Methodology (General): A solution of the compound is prepared in a suitable mobile phase. This solution is injected into an HPLC system equipped with an appropriate column (e.g., C18) and a UV detector. The mobile phase composition and flow rate are optimized

to achieve separation of the main compound from any impurities. Purity is calculated based on the relative peak areas in the resulting chromatogram. A purity of  $\geq 99\%$  has been confirmed for this compound using HPLC analysis.[1]

## Visualizations

Diagrams are provided to illustrate the synthetic pathway and the biological relevance of the compound.



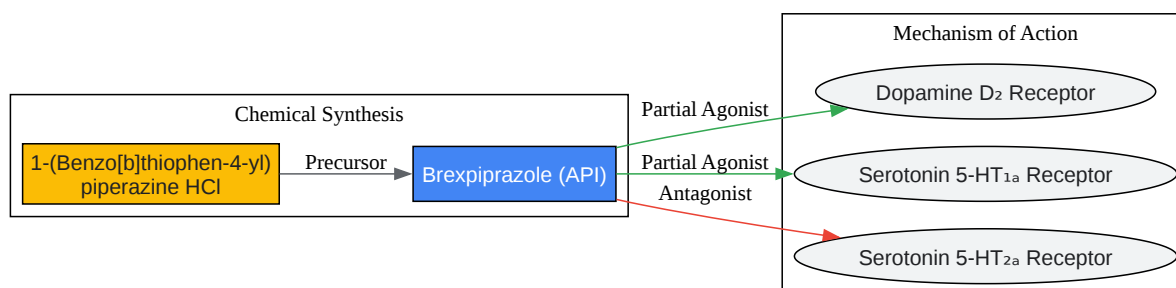
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Caption: Synthetic workflow for **1-(Benzo[b]thiophen-4-yl)piperazine** hydrochloride.

## Biological Context and Significance

**1-(Benzo[b]thiophen-4-yl)piperazine** hydrochloride is not typically used as a therapeutic agent itself but serves as a critical building block for more complex molecules.<sup>[1]</sup> Its primary importance lies in its role as a precursor to Brexpiprazole.

Brexpiprazole's mechanism of action involves modulating key neurotransmitter systems in the central nervous system.<sup>[1]</sup> It acts as a partial agonist at dopamine D<sub>2</sub> and serotonin 5-HT<sub>1a</sub> receptors and as an antagonist at serotonin 5-HT<sub>2a</sub> receptors.<sup>[1]</sup> This multi-receptor activity is believed to be responsible for its efficacy in treating psychosis and mood disorders.<sup>[1]</sup> The synthesis of such a targeted therapeutic agent relies on the high purity and well-defined properties of its intermediates, including **1-(Benzo[b]thiophen-4-yl)piperazine** hydrochloride.



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Caption: Relationship between the precursor, API (Brexpiprazole), and its biological targets.

## Safety Information

Based on available safety data sheets, the compound is classified with the GHS07 pictogram, indicating potential hazards.

- Signal Word: Warning<sup>[7]</sup>
- Hazard Statements:

- H302: Harmful if swallowed[7]
- H315: Causes skin irritation[7]
- H319: Causes serious eye irritation[6][7]
- H335: May cause respiratory irritation[6][7]
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray[6][7]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

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